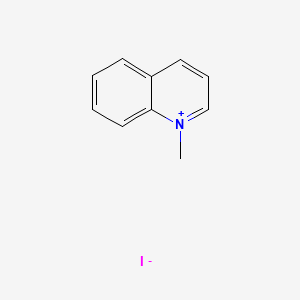

1-Methylquinolinium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDWUKTXFTPN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21979-19-1 (Parent) | |

| Record name | Quinoline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40960098 | |

| Record name | Quinoline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-76-0 | |

| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylquinolinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline methiodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methylquinolinium iodide chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Methylquinolinium Iodide

Executive Summary

This compound is a quaternary ammonium salt derived from quinoline. As a member of the N-heterocyclic cation family, its permanent positive charge and electron-deficient aromatic system bestow upon it unique chemical properties that are of significant interest in organic synthesis, materials science, and photochemistry. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, structural characterization, reactivity, and applications. The methodologies and interpretations presented herein are grounded in established chemical principles to provide researchers with a reliable and practical resource for utilizing this compound in a laboratory setting.

Physicochemical Properties

This compound (CAS No. 3947-76-0) is an organic salt that typically presents as a solid crystalline material. The quaternization of the nitrogen atom in the quinoline ring system by a methyl group results in a delocalized positive charge across the aromatic structure, which is balanced by the iodide counter-anion. This ionic nature is a primary determinant of its physical properties.

Core Attributes

A summary of the fundamental physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-Methylquinolinium iodide; Quinoline methiodide | [1][2] |

| CAS Number | 3947-76-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀IN | [3][5] |

| Molecular Weight | 271.10 g/mol | [2][3][4] |

| Appearance | Solid | |

| Melting Point | 133 °C |

Solubility Profile

The ionic character of this compound governs its solubility. It is generally soluble in polar solvents that can effectively solvate both the quinolinium cation and the iodide anion. Its solubility in non-polar organic solvents is limited. A qualitative solubility profile is presented in Table 2.

Causality: Polar protic solvents like water and ethanol can solvate the iodide anion through hydrogen bonding and the cation through ion-dipole interactions. Polar aprotic solvents like DMSO and DMF are also effective due to their high dielectric constants and ability to stabilize ions.[6][7] Non-polar solvents lack the ability to overcome the lattice energy of the ionic solid, resulting in poor solubility.

| Solvent | Polarity | Qualitative Solubility |

| Water | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble |

| Toluene | Non-polar | Insoluble |

| Hexane | Non-polar | Insoluble |

Synthesis and Purification

The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of quinoline) with an alkyl halide (methyl iodide).[8] This Sₙ2 reaction is typically straightforward and high-yielding.

Diagram 1: Synthesis Pathway of this compound

Caption: Sₙ2 synthesis of this compound from quinoline and methyl iodide.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product, which is sparingly soluble in many reaction solvents at cooler temperatures, and subsequent characterization as outlined in Section 3.0.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline (e.g., 10 mmol, 1.29 g).

-

Solvent Addition: Add an appropriate solvent such as acetonitrile or ethyl acetate (25 mL).[9] Stir the mixture under a nitrogen atmosphere to ensure inert conditions.

-

Reagent Addition: Add methyl iodide (e.g., 11 mmol, 1.56 g, 1.1 equivalents) dropwise to the stirring solution at room temperature (20-25 °C).[9]

-

Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting amine. The reaction is typically exothermic, so slow addition is recommended for larger-scale reactions.

-

-

Reaction: Stir the mixture at room temperature for 3-6 hours.[9] The reaction progress can be monitored by the precipitation of the solid product from the solution.

-

Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The expected yield is typically above 70%.[9]

Spectroscopic and Structural Characterization

A multi-technique approach is required for the unambiguous structural confirmation of this compound. The combination of NMR, mass spectrometry, and IR spectroscopy provides a complete picture of the molecule's connectivity and functional groups.

Diagram 2: Workflow for Structural Characterization

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the 1-methylquinolinium cation in solution.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the N-methyl group. The positive charge on the nitrogen atom strongly deshields adjacent protons (H-2, H-8), shifting their resonances significantly downfield.[11][12] A representative assignment of chemical shifts is provided in Table 3.

-

¹³C NMR Spectroscopy: The carbon spectrum shows signals for all 10 carbons in the quinolinium ring and one for the methyl group. Carbons adjacent to the quaternary nitrogen (C-2, C-8a) are shifted downfield.[13][14][15]

Table 3: Representative NMR Spectral Data for 1-Methylquinolinium Cation (Note: Chemical shifts (δ) are in ppm. Actual values may vary based on solvent and concentration. Assignments are based on established principles of NMR spectroscopy for N-heterocyclic compounds.)

| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~4.7 (s, 3H) | ~48 |

| H-2 / C-2 | ~9.3 (d) | ~149 |

| H-3 / C-3 | ~8.1 (d) | ~122 |

| H-4 / C-4 | ~8.3 (dd) | ~137 |

| H-5 / C-5 | ~8.0 (d) | ~130 |

| H-6 / C-6 | ~7.8 (t) | ~129 |

| H-7 / C-7 | ~8.2 (t) | ~135 |

| H-8 / C-8 | ~8.5 (d) | ~130 |

| C-4a | - | ~129 |

| C-8a | - | ~138 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this ionic compound. The analysis will show a prominent peak for the 1-methylquinolinium cation in positive ion mode.

-

Expected m/z: C₁₀H₁₀N⁺

-

Calculated Monoisotopic Mass: 144.0813 g/mol [16]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

-

~1400-1300 cm⁻¹: C-H bending of the methyl group.

-

Below 900 cm⁻¹: C-H out-of-plane bending ("aromatic fingerprint").

X-Ray Crystallography

Chemical Reactivity and Mechanistic Insights

The quaternization of the nitrogen atom renders the quinolinium ring system highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.

Nucleophilic Addition and Dearomatization

The most significant reactivity pathway for N-alkylquinolinium salts is nucleophilic addition, which results in the dearomatization of the heterocyclic ring.[7][10]

-

Regioselectivity: Nucleophilic attack typically occurs at the C-2 or C-4 positions, which are the most electron-deficient due to the influence of the adjacent quaternary nitrogen.

-

Morita-Baylis-Hillman (MBH) Reaction: this compound can act as an electrophile in the MBH reaction. In the presence of a catalyst like DBU, it reacts with activated alkenes to afford α-(1,2-dihydroquinolin-2-yl)vinyl derivatives, demonstrating regioselective addition at the C-2 position.[10][13]

-

Other Nucleophiles: It can react with a variety of other nucleophiles, including organometallics and enamines, to generate functionalized dihydroquinoline scaffolds, which are valuable motifs in medicinal chemistry.

Key Applications

The unique electronic and photophysical properties of this compound and related salts make them valuable in several scientific domains.

-

Photocatalysis: this compound has been demonstrated to be an effective photocatalyst for the degradation of phenolic pollutants under UV irradiation.[2] Its energetic excited states and favorable redox potentials enable it to participate in a Type I photooxidation mechanism.[2]

-

Organic Synthesis: As discussed, it is a valuable precursor for the synthesis of substituted 1,2-dihydroquinolines and other complex heterocyclic systems.[10]

-

Materials Science: The broader class of quinolinium salts is explored for applications in organic electronics, such as organic semiconductors and dye-sensitized solar cells, due to their conductive and photophysical properties.

-

Biological Probes: The inherent fluorescence of some quinolinium derivatives makes them useful as fluorescent tags for biological imaging.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on available safety data for this compound class, this compound should be handled as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] The compound may be sensitive to light and moisture. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical compound whose properties are dictated by its ionic and electron-deficient aromatic structure. Its straightforward synthesis via the Menshutkin reaction makes it readily accessible for a variety of applications. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while its predictable reactivity as an electrophile allows for the regioselective synthesis of complex heterocyclic molecules. With applications spanning from organic synthesis to photocatalysis, this compound remains a compound of significant interest to the scientific community. Adherence to proper safety and handling protocols is essential for its use in a research environment.

References

- LookChem. (n.d.). Cas 3947-76-0, this compound.

- Oakwood Chemical. (n.d.). This compound, 95% Purity, C10H10IN, 1 gram.

- Pareek, A., & Kalek, M. (2022). Regioselective Dearomatization of N-Alkylquinolinium and Pyridinium Salts under Morita-Baylis-Hillman Conditions.

- Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide(NNMTi).

- Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Mokiner. (2025). 5-Amino-1-methylquinolinium Chloride.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.

- The Royal Society of Chemistry. (2017). Supporting Information.

- Ziółek, M., et al. (2006). Molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate in crystal and solution. Journal of Molecular Structure, 791(1-3), 106-110.

- Kalek, M., & Pareek, A. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv.

- Reddy, T. R., et al. (2017). Regio- and Diastereoselective Three-Component Reactions via Trapping of Ammonium Ylides with N-Alkylquinolinium Salts: Synthesis of Multisubstituted Tetra- and Dihydroquinoline Derivatives. Organic Letters, 19(18), 4888-4891.

- Kalek, M., & Pareek, A. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Research Square.

- MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- SpectraBase. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide - Optional[13C NMR] - Spectrum.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. (n.d.). 1-Methylquinolinium.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Sigma-Aldrich. (n.d.). 5-Amino-1-methylquinolinium iodide ≥98% (HPLC).

- ResearchGate. (2017). C13 NMR spectrum analysis of a compound containing Iodine moieties?.

- Wikipedia. (n.d.). X-ray crystallography.

- National Academic Digital Library of Ethiopia. (n.d.). Structure Determination by X-ray Crystallography.

- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.

- GSRS. (n.d.). 8-HYDROXY-1-METHYLQUINOLIN-1-IUM IODIDE.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. This compound(3947-76-0) 1H NMR [m.chemicalbook.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. PhotochemCAD | 1,1'-Diethyl-4,4'-carbocyanine iodide [photochemcad.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. 溶剂混溶性表 [sigmaaldrich.com]

- 16. Research Portal [iro.uiowa.edu]

- 17. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physical Properties of 1-Methylquinolinium Iodide

Introduction

1-Methylquinolinium iodide (CAS No. 3947-76-0) is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. Its structure consists of a quinoline ring system where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged cation. This charge is balanced by an iodide anion. This molecular architecture imparts specific physical and chemical properties that make it a valuable reagent in various scientific domains. It serves as a precursor in the synthesis of more complex molecules, such as chiral boron(III) chelates, and its photophysical properties are leveraged in photocatalysis research.[1][2] Understanding the core physical properties of this compound is paramount for its effective application, ensuring reproducibility in experimental design and reliability in drug development workflows.

This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination. The content is structured to deliver both foundational knowledge and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The intrinsic properties of this compound are dictated by its ionic nature and the aromatic quinoline core. These characteristics govern its behavior in different physical states and solvent systems. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3947-76-0 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀IN | [3][4][] |

| Molecular Weight | 271.10 g/mol | [1][3][4] |

| Appearance | Crystalline solid; color may vary from yellow to brown. | [6][7] |

| Melting Point | 133 °C | [3] |

| Solubility | Soluble in polar solvents (e.g., water, DMSO, DMF, ethanol); sparingly soluble to insoluble in non-polar solvents (e.g., hexane, toluene). | [8] |

| Stability | Stable under standard laboratory conditions; may be sensitive to light and heat. | [8] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key techniques are detailed below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the quinolinium ring makes the cation an active chromophore, absorbing light in the ultraviolet region.[9] Quinolinium salts typically exhibit characteristic absorption bands that can be influenced by solvent polarity and substitution on the aromatic ring.[10][11] The overall spectrum is a composite of absorptions from both the 1-methylquinolinium cation and the iodide anion.

-

Expected Absorption: The quinolinium cation is expected to show strong absorption bands, often with maxima around 255 nm and 365 nm, corresponding to π-π* electronic transitions within the aromatic system.[11] The iodide ion also absorbs in the UV region, typically with a maximum around 228 nm.

-

Causality: The energy of the absorbed photons corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extended conjugation in the quinoline ring lowers this energy gap, shifting the absorption to longer wavelengths compared to non-aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.[12]

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint.

-

Aromatic Protons (H-Ar): The protons on the quinoline ring are deshielded due to the electron-withdrawing effect of the positively charged nitrogen and the ring current. They are expected to appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm.[13][14]

-

N-Methyl Protons (-N⁺-CH₃): The three protons of the methyl group attached to the quaternized nitrogen are chemically equivalent and will appear as a sharp singlet. This signal is also deshielded and typically appears in the range of δ 4.0-5.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The quaternized carbon atoms and those adjacent to the nitrogen atom are significantly deshielded.

Experimental Methodologies

The following section details standardized protocols for the synthesis and characterization of this compound. These protocols are designed to be self-validating, ensuring that researchers can reliably reproduce these findings.

Synthesis via Menshutkin Reaction

The synthesis of this compound is a classic example of the Menshutkin reaction, involving the alkylation of a tertiary amine (quinoline) with an alkyl halide (methyl iodide).[15]

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add methyl iodide (1.0-1.1 equivalents) to the solution. Causality: Methyl iodide is a potent methylating agent. Anhydrous conditions are preferred to prevent side reactions.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material. The product can be further purified by recrystallization from a polar solvent like ethanol.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Finely powder a small amount of the material.[16]

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[17][18]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.[17]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (133°C).[17] Then, decrease the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate determination.[19]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Spectroscopic Analysis Protocol (UV-Vis)

This protocol outlines the acquisition of a UV-Vis absorption spectrum.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or deionized water. The solvent should not react with the solute.

-

Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a final solution (e.g., 10 µg/mL) in the chosen solvent. Causality: The concentration must be within the linear range of the Beer-Lambert law to obtain a quantifiable spectrum.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

-

Spectrum Acquisition: Fill a quartz cuvette with the sample solution. Place it in the sample holder and record the absorbance spectrum over a range of approximately 200-500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: Quinolinium salts may cause skin, eye, and respiratory tract irritation.[6] They can be harmful if swallowed or inhaled.[20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[6][22][23]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[20]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7][8] Its sensitivity to moisture and light necessitates storage away from incompatible materials like strong oxidizing agents.[8][20]

Conclusion

This compound is a foundational organic salt with well-defined physical properties that are crucial for its application in synthesis and research. Its ionic character dictates its solubility and crystalline nature, while its aromatic quinolinium core defines its spectroscopic signature. The experimental protocols provided herein offer a reliable framework for the synthesis and characterization of this compound, underscoring the importance of methodical and precise laboratory practice. By understanding and applying this technical knowledge, researchers can confidently utilize this compound in their scientific endeavors, from developing novel synthetic routes to exploring new frontiers in materials science and drug discovery.

References

- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

- UV‐vis absorption and fluorescence spectra of quinolinium salts... (n.d.).

- Melting point determination. (n.d.). University of Calgary. [Link]

- Measuring the Melting Point. (2023). Westlab Canada. [Link]

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

- experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

- Comparison of UV‐Vis maximal absorption wavelengths of selected quinolinium salts. (n.d.).

- Cas 3947-76-0, this compound. (n.d.). LookChem. [Link]

- Solvent effect on the UV-Vis absorption spectra of an alkyiquinolinium salt of [Ni(dmit)2]. (2025). Wiley Online Library. [Link]

- Quinolinium, 1-methyl-, iodide | CAS#:3947-76-0. (2025). Chemsrc. [Link]

- UV-vis spectra of quinolium salt 8a (red) and dihydropyridine... (n.d.).

- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). (n.d.). Cole-Parmer. [Link]

- Facile functionalization of peptide nucleic acids (PNAs) for antisense and single nucleotide polymorphism detection. (2017). The Royal Society of Chemistry. [Link]

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

- SAFETY DATA SHEET SDS No. (n.d.). Durham Tech. [Link]

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).

- 1-Methylquinolinium. (n.d.). PubChem. [Link]

- 1H NMR Chemical Shifts. (n.d.). Elsevier. [Link]

- 1H NMR Chemical Shifts. (n.d.).

- 5-Amino-1-Methylquinolinium Iodide(NNMTi). (n.d.).

- Solubility of Iodine in Some Organic Solvents. (2019). Chemistry Stack Exchange. [Link]

Sources

- 1. Cas 3947-76-0,this compound | lookchem [lookchem.com]

- 2. This compound | 3947-76-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 5-Amino-1-Methylquinolinium Iodide - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? [biolyphar.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound(3947-76-0) 1H NMR [m.chemicalbook.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Quinolinium, 1-methyl-, iodide | CAS#:3947-76-0 | Chemsrc [chemsrc.com]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. fishersci.com [fishersci.com]

- 21. durhamtech.edu [durhamtech.edu]

- 22. medline.com [medline.com]

- 23. spectrumchemical.com [spectrumchemical.com]

An In--Depth Technical Guide to 1-Methylquinolinium Iodide: From Physicochemical Properties to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methylquinolinium iodide, a foundational heterocyclic compound. We will explore its core chemical attributes, validated synthesis and analysis protocols, and its burgeoning significance as a molecular scaffold in modern drug discovery, particularly as a modulator of critical cellular metabolic pathways.

Part 1: Physicochemical Characterization

Core Molecular Structure and Properties

This compound is a quaternary ammonium salt. Its structure consists of a planar, aromatic quinoline ring system where the heterocyclic nitrogen atom is quaternized by a methyl group. This permanent positive charge on the 1-methylquinolinium cation is counterbalanced by an iodide anion.

Key physicochemical properties of the parent compound, this compound, and its notable derivative, 5-amino-1-methylquinolinium iodide, are summarized below. The inclusion of the 5-amino derivative is critical, as it represents a lead compound in recent therapeutic research, demonstrating how substitution can significantly alter molecular weight and biological function.

| Property | This compound | 5-Amino-1-Methylquinolinium Iodide |

| Molecular Formula | C₁₀H₁₀IN[1] | C₁₀H₁₁IN₂[2] |

| Molecular Weight | 271.10 g/mol [3][4] | 286.11 g/mol |

| CAS Number | 3947-76-0[1][3][4][5] | 42464-96-0 |

| Appearance | Solid[6] | Crystalline solid, faint red to dark brown powder |

| Melting Point | 133 °C[4] | Not specified |

| Solubility | Not specified | Soluble in DMSO; may have limited water solubility but better solubility in organic solvents like methanol.[2][7] |

| Stability | Sensitive to light and heat[2] | Sensitive to light and heat[2] |

The Influence of Ring Substitution

The functionalization of the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. The addition of an amino group (-NH₂) at the 5-position, creating 5-amino-1-methylquinolinium iodide (5-amino-1MQ), exemplifies this principle. This substitution not only increases the molecular weight but also enhances the molecule's potential for hydrogen bonding and provides a site for further chemical modification.[2] These changes are pivotal in optimizing the compound's interaction with biological targets, such as enzymes.

Part 2: Synthesis and Analytical Validation

Synthetic Strategy: The Menshutkin Reaction

The synthesis of this compound and its derivatives is a classic example of the Menshutkin reaction. This fundamental organic reaction involves the alkylation of a tertiary amine (the quinoline nitrogen) with an alkyl halide (methyl iodide), proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion to form the quaternary ammonium salt.

Experimental Protocol: Synthesis of 5-Amino-1-Methylquinolinium Iodide

This protocol describes a self-validating system for the synthesis and purification of a key derivative, demonstrating field-proven methodology.

Objective: To synthesize 5-Amino-1-Methylquinolinium Iodide via N-alkylation of 5-aminoquinoline.

Materials & Reagents:

-

5-Aminoquinoline (1.0 mmol)

-

Methyl iodide (1.1 mmol)

-

Potassium carbonate (K₂CO₃, 1.2 mmol, optional base)

-

Anhydrous Acetone (10 mL)

-

Ethanol (for recrystallization)

-

Diethyl ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel with vacuum filtration assembly

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-aminoquinoline (1.0 mmol) and anhydrous acetone (10 mL). If a base is used to scavenge any liberated acid, add potassium carbonate (1.2 mmol). Stir the mixture to dissolve the starting material.

-

Alkylation: Add methyl iodide (1.1 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 50°C and maintain it under reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling the reaction mixture to room temperature, the product often precipitates. If not, reduce the solvent volume using a rotary evaporator. The crude product can be fully precipitated by adding diethyl ether.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-amino-1-methylquinolinium iodide.

-

Drying: Dry the purified product under vacuum at 50°C for 12 hours. The final product is typically a reddish-brown solid.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is achieved through a multi-technique approach, ensuring a robust and trustworthy characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the N-methyl group (a singlet) and the aromatic protons of the quinoline ring. ¹³C NMR verifies the number and types of carbon atoms in the molecule.[8]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing this ionic compound. It will detect the positively charged 1-methylquinolinium cation, confirming its molecular mass.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for ≥98% for use in biological assays.

Part 3: Biological Significance and Therapeutic Applications

Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The therapeutic interest in 1-methylquinolinium derivatives has surged due to their activity as inhibitors of Nicotinamide N-methyltransferase (NNMT).[7] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as the methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).

Elevated NNMT expression is implicated in several pathologies, including obesity, type 2 diabetes, and certain cancers. By inhibiting NNMT, 1-methylquinolinium compounds can trigger a cascade of beneficial metabolic effects. A key consequence of NNMT inhibition is the increased availability of the cellular cofactor Nicotinamide Adenine Dinucleotide (NAD⁺). This rise in NAD⁺ levels subsequently activates NAD⁺-dependent enzymes, most notably Sirtuin 1 (SIRT1).[9] SIRT1 is a critical protein deacetylase that regulates mitochondrial function, improves fat metabolism, and enhances cellular stress resistance.[9][10]

Preclinical Evidence in Drug Development

The derivative 5-amino-1MQ has been a focal point of preclinical research, demonstrating significant therapeutic potential in animal models.

| Study Type | Model | Treatment | Key Findings |

| In Vitro | Cultured Adipocytes | 5-amino-1MQ | Inhibited NNMT (IC₅₀ = 1.2 μM); Suppressed lipogenesis; Increased intracellular NAD⁺ levels. |

| In Vivo | Diet-Induced Obese Mice | 5-amino-1MQ | Significantly reduced body weight and white adipose mass; Decreased adipocyte size; Lowered plasma total cholesterol. |

| In Vivo | Murine Muscle Injury Model | 5-amino-1MQ | Showed therapeutic efficacy in promoting muscle repair. |

These studies highlight that NNMT inhibitors based on the 1-methylquinolinium scaffold are cell-permeable, selective, and demonstrate in vivo efficacy without reported adverse effects at therapeutic doses.

Conclusion

This compound is more than a simple heterocyclic salt; it is a foundational scaffold for a promising class of therapeutic agents. Its straightforward synthesis, coupled with the profound biological impact of its derivatives as NNMT inhibitors, positions it as a molecule of high interest for researchers in metabolic disease, oncology, and anti-aging. The continued exploration and functionalization of the 1-methylquinolinium core promise to yield novel drug candidates with the potential to address significant unmet medical needs.

References

- LookChem. Cas 3947-76-0, this compound. [Link]

- Krause, M., et al. (2015). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization.

- Parsons, R. B., et al. (2015). Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3.

- Avalos, L., et al. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Cellular Physiology, 232(10), 2872-2882. [Link]

- Max Planck Institute. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

- PubChem. Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0029696). [Link]

- SpectraBase. 1-Methylquinolinium-iodide. [Link]

- Xi'an Lyphar Biotech Co., Ltd.

- PubChem. 1-Methylquinolinium. [Link]

- PubChem. 6-Methoxy-1-methylquinolinium iodide. [Link]

- ResearchGate. General model for the inhibition of sirtuins by NAM. [Link]

- Frontiers. SIRT1: The first key to unlocking the mystery of cardiovascular diseases. [Link]

- Frontiers. SIRT1: The first key to unlocking the mystery of cardiovascular diseases. [Link]

Sources

- 1. 3947-76-0 | CAS DataBase [chemicalbook.com]

- 2. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]

- 3. 3947-76-0|1-Methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. TR-Q700705 - quinoline-methyl-iodide | 3947-76-0 [cymitquimica.com]

- 7. Basic information of 5-Amino-1MQ Iodide Factory Sell Top Quality [biolyphar.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | SIRT1: The first key to unlocking the mystery of cardiovascular diseases [frontiersin.org]

Foreword: The Quintessence of Solubility in Chemical Science

An In-depth Technical Guide to the Aqueous Solubility of 1-Methylquinolinium Iodide

For the researcher, the drug development professional, or the synthetic chemist, solubility is not merely a physical property; it is a foundational parameter that dictates the utility, bioavailability, and application of a chemical entity. The dissolution of a compound in a solvent, particularly in an aqueous medium, is a complex interplay of thermodynamic forces. This guide provides a comprehensive exploration of the aqueous solubility of this compound, a archetypal quaternary ammonium salt. We will dissect the theoretical underpinnings of its dissolution, present the available quantitative data, and provide a rigorous, field-proven protocol for its experimental determination. This document is structured not as a rigid template, but as a logical narrative, designed to impart a deep and practical understanding of the subject matter.

The Subject: this compound - Structure and Significance

This compound is an organic salt belonging to the quinolinium class of compounds.[1] It consists of a positively charged 1-methylquinolinium cation and an iodide anion. The cation features a quinoline ring system, a bicyclic aromatic heterocycle, where the nitrogen atom is quaternized by a methyl group.[2] This quaternization results in a permanent positive charge, rendering the molecule ionic in nature.

Quinolinium salts are precursors and reagents in organic synthesis and have garnered significant interest for their diverse biological activities, including antimicrobial and antitumor properties.[1][3] Understanding their interaction with water is paramount for any application in biological systems or aqueous-phase reactions.

The Theoretical Framework: A Thermodynamic Perspective on Dissolution

The dissolution of an ionic solid like this compound in water is a spontaneous process governed by the change in Gibbs Free Energy (ΔG).[4] For dissolution to be favorable, ΔG must be negative. The process can be conceptually broken down into three energetic steps, as described by Hess's Law.[5]

-

Lattice Energy (ΔH_Lattice): The endothermic energy required to break the ion-ion electrostatic attractions holding the 1-methylquinolinium cations and iodide anions together in the crystal lattice.

-

Solvent Reorganization Energy (ΔH_Solvent): The endothermic energy needed to overcome the intermolecular forces (primarily hydrogen bonds) between water molecules to create cavities for the ions.

-

Hydration Energy (ΔH_Hydration): The exothermic energy released when ion-dipole interactions form between the ions and surrounding water molecules.

The overall enthalpy of solution (ΔH_Solution) is the sum of these steps.[6] Dissolution is driven by both this enthalpy change and the change in entropy (ΔS), which is typically positive as the ordered crystal lattice disperses into a disordered solution.[4]

The diagram below visualizes the molecular interactions governing this process.

Caption: Dissolution of this compound in water.

Quantitative Solubility Data & Influencing Factors

| Compound Name | Solvent | Temperature | Solubility | Reference |

| 5-Amino-1-methylquinolinium iodide | Water (H₂O) | Not Specified | 10 mg/mL | |

| 5-Amino-1-methylquinolinium iodide | DMSO | Not Specified | 2 mg/mL |

It is generally observed that chloride salts tend to be more water-soluble than their iodide counterparts due to differences in lattice energy and hydration energy.[7]

Key Factors Modulating Aqueous Solubility

-

Temperature: The dissolution of most salts, including quinolinium salts, is an endothermic process (ΔH_Solution > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8] Experimental determination across a range of temperatures is necessary to quantify this relationship.

-

pH: For the parent this compound, pH is not expected to significantly influence solubility. The quaternary cation is permanently charged and lacks acidic or basic functional groups that would ionize within a typical aqueous pH range. However, for derivatives with ionizable groups (e.g., 5-amino or 8-hydroxy substituents), pH becomes a critical determinant of solubility.[9][10]

-

The Common Ion Effect: The solubility of this compound is suppressed in a solution that already contains either 1-methylquinolinium⁺ or iodide⁻ ions from another source (e.g., sodium iodide). This phenomenon, known as the common ion effect, is another manifestation of Le Chatelier's principle, where the presence of a product ion shifts the dissolution equilibrium back towards the solid, undissolved state.[11]

Experimental Protocol: The Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method.[12][13] This technique ensures that the system reaches thermodynamic equilibrium, providing a reliable and reproducible measurement.

Rationale and Self-Validation

This protocol is a self-validating system. The key is ensuring true equilibrium. This is confirmed by measuring the concentration in the supernatant at successive time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when these measurements plateau, indicating the solution is saturated and the concentration is stable. The analysis of the remaining solid by techniques like XRPD or DSC at the end of the experiment validates that the compound has not undergone a phase change or degradation.[12]

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a known volume of purified water (e.g., 20 mg into 2 mL of water) in a sealed, inert vial.

-

Causality: Using an excess of solid material is crucial to ensure that the solution achieves saturation.[10]

-

-

Equilibration:

-

Place the vial in a thermostatic orbital shaker set to a precise temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the suspension for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. Precise temperature control is non-negotiable, as solubility is highly temperature-dependent.[10][14]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same constant temperature for a short period to allow larger particles to settle.

-

Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Causality: Centrifugation provides a clean separation of the saturated supernatant from the undissolved solid without introducing temperature fluctuations that could occur with filtration of small volumes.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

-

Causality: Accurate dilution is critical for accurate quantification. The concentration must fall within the calibrated range of the detector for the result to be valid.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15]

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following diagram outlines this mandatory experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The aqueous solubility of this compound is a critical parameter defined by the thermodynamic balance between its crystal lattice energy and the hydration energy of its constituent ions. While specific data for the parent compound is sparse, a thorough understanding of the principles of dissolution and the factors that influence it—temperature and the common ion effect—allows researchers to predict its behavior. The rigorous application of the saturation shake-flask method provides a reliable means of quantifying this essential property, enabling the effective design of experiments and formulations in chemical and pharmaceutical development.

References

- PubChem. (n.d.). Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1). National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Methylquinolinium. National Center for Biotechnology Information.

- Mokiner. (2025). 5-Amino-1-methylquinolinium Chloride.

- Wikipedia. (n.d.). Iodomethane.

- Mr. Key. (2020, April 7). TUTORIAL: Equilibrium - Molar Solubility and the Common Ion Effect [Video]. YouTube.

- Autech. (2025). How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble?.

- Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide(NNMTi).

- Hubei Aoks Bio-Tech Co., Ltd. (n.d.). China 5-Amino-1-Methylquinolinium Iodide Manufacturers Suppliers Factory - High Quality.

- PubChem. (n.d.). NNMTi. National Center for Biotechnology Information.

- Dolezal, M., et al. (n.d.). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. National Center for Biotechnology Information.

- OpenStax Chemistry. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Water soluble macrocyclic host for recognition of N-methylquinolinium salts in water.

- Khan Academy. (2022, January 11). Free energy of dissolution | Applications of thermodynamics | AP Chemistry [Video]. YouTube.

- ResearchGate. (2025). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.).

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility.

- IOSR Journal. (n.d.). Solubility and Density of Silver Iodide in Water and DMF at Various Temperatures as Function of Potassium Iodide.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 634-21-9 Name: 1-ethyl-2-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide.

- SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methylquinolinium | C10H10N+ | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3947-76-0 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. webassign.net [webassign.net]

- 7. mokiner.com [mokiner.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1) | C10H10INO | CID 200200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scitechnol.com [scitechnol.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-Methylquinolinium Iodide

This technical guide provides a comprehensive analysis of the spectral data for 1-Methylquinolinium iodide, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectroscopic characterization and the underlying principles governing the experimental methodologies.

Introduction

This compound (C₁₀H₁₀IN) is a heterocyclic organic compound featuring a quinoline core with a quaternized nitrogen atom. This permanent positive charge significantly influences its chemical and physical properties, making spectroscopic analysis a cornerstone for its identification, purity assessment, and structural elucidation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of this compound, providing not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results.

Synthesis of this compound

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Reagent: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.

Rationale for Experimental Choices

-

SN2 Mechanism: The choice of a primary alkyl halide (methyl iodide) and a good nucleophile (quinoline) favors the SN2 pathway, leading to a clean and efficient reaction.[4]

-

Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the quinoline nitrogen.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the quinoline ring and the methyl protons. The quaternization of the nitrogen atom leads to a significant downfield shift of the protons on the heterocyclic ring due to the increased electron-withdrawing effect.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | d | 1H | H-2 |

| ~9.0 | d | 1H | H-4 |

| ~8.5 | d | 1H | H-8 |

| ~8.3 | d | 1H | H-5 |

| ~8.2 | t | 1H | H-7 |

| ~8.0 | t | 1H | H-6 |

| ~7.8 | dd | 1H | H-3 |

| ~4.8 | s | 3H | N-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms of the quinolinium ring are deshielded due to the positive charge on the nitrogen.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~148 | C-9 |

| ~145 | C-4 |

| ~136 | C-7 |

| ~130 | C-5 |

| ~130 | C-10 |

| ~129 | C-6 |

| ~122 | C-3 |

| ~118 | C-8 |

| ~45 | N-CH₃ |

Note: These are approximate chemical shift values. Unambiguous assignment often requires 2D NMR techniques.[7][8][9][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.[11]

-

Instrument Parameters: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation and Causality

-

Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the quinoline ring, causing the protons and carbons, especially those closer to the nitrogen (e.g., H-2, H-4, C-2, C-9), to be significantly deshielded and appear at a lower field (higher ppm values).[12]

-

Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[5] The polarity of the solvent can influence the degree of ion pairing and thus affect the chemical shifts.[13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| ~1470 | Medium | C-H bending (aliphatic, N-CH₃) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Rationale for Experimental Choices

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not produce interfering absorption bands.[14][15][16][17][18] It acts as a solid-state solvent, allowing for the analysis of solid samples.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The conjugated π-system of the quinoline ring gives rise to characteristic absorption bands.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like water or ethanol typically shows two main absorption bands.

Table 4: UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~240 | High | π → π |

| ~320 | Low | n → π |

Note: The exact λ_max and ε values can be influenced by the solvent.[19]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

Cuvette: Use a quartz cuvette for measurements in the UV region.

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Interpretation and Causality

-

π → π* Transitions: The high-energy absorption band around 240 nm is attributed to π → π* electronic transitions within the aromatic quinoline ring system.[20]

-

n → π* Transitions: The lower-energy, less intense band around 320 nm is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen atom.[19]

-

Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Due to its ionic nature, electrospray ionization (ESI) is the most suitable method.

Mass Spectral Data

In positive-ion mode ESI-MS, this compound will be detected as the 1-methylquinolinium cation.

Table 5: Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion |

| 144.08 | [C₁₀H₁₀N]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Interpretation and Causality

-

Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, resulting in little to no fragmentation and a prominent molecular ion peak.[21][22][23][24] This is ideal for confirming the molecular weight of the cation.

-

Fragmentation Analysis: While ESI itself causes minimal fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [C₁₀H₁₀N]⁺ ion. The resulting fragmentation pattern can provide valuable structural information.[25][26][27][28]

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis Workflow

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 15. quora.com [quora.com]

- 16. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. youtube.com [youtube.com]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the NMR Spectrum of 1-Methylquinolinium Iodide

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methylquinolinium iodide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of organic molecules, particularly quaternary ammonium salts and ionic liquids. This document offers a deep dive into the theoretical underpinnings and practical applications of ¹H and ¹³C NMR spectroscopy for this specific compound, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies.

Introduction: The Significance of this compound and its NMR Analysis

This compound is a quaternary ammonium salt that serves as a valuable model compound in various chemical and biological studies. Its structure, featuring a planar aromatic quinolinium cation and an iodide counter-anion, makes it an interesting subject for spectroscopic analysis. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] It provides detailed information about the electronic environment of each nucleus, enabling the precise mapping of the molecular framework. For researchers working with related heterocyclic systems or ionic liquids, a thorough understanding of the NMR spectrum of this compound is fundamental.

This guide will explore the key features of both the ¹H and ¹³C NMR spectra of this compound, provide a detailed experimental protocol for acquiring high-quality data, and offer a step-by-step interpretation of the spectral features, including chemical shifts and coupling constants.

Foundational Principles of the NMR Spectrum of this compound

The NMR spectrum of this compound is dictated by its unique electronic structure. The positive charge on the nitrogen atom significantly influences the electron density throughout the aromatic ring system, leading to characteristic downfield shifts for the ring protons and carbons compared to neutral quinoline.

The ¹H NMR Spectrum: A Window into the Aromatic System

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region and a distinct singlet for the N-methyl group. The deshielding effect of the quaternary nitrogen is most pronounced on the protons closest to it.

The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Similar to the proton spectrum, the carbons of the quinolinium ring are shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation: The Cornerstone of Good Data

Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Given that this compound is an ionic liquid, certain considerations are necessary.

Step-by-Step Sample Preparation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent for this compound due to its high polarity and ability to dissolve a wide range of organic salts.[2] It also has a convenient residual solvent peak for referencing.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δH = 2.50 ppm, δC = 39.52 ppm).[2]

NMR Instrument Parameters: Optimizing Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard 1D pulse-acquire | Proton-decoupled pulse-acquire |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 |

| Temperature | 298 K | 298 K |

In-Depth Spectral Interpretation: Decoding the Data

A thorough analysis of the ¹H and ¹³C NMR spectra, supplemented with 2D NMR techniques, allows for the complete assignment of all signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-methyl group. The positive charge on the nitrogen atom causes a significant downfield shift of the protons, particularly H2 and H8.

Table of ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~9.5 | d | ~6.0 |

| H3 | ~8.0 | d | ~8.0 |

| H4 | ~8.5 | d | ~8.0 |

| H5 | ~8.2 | m | |

| H6 | ~7.9 | m | |

| H7 | ~8.1 | d | ~8.0 |

| H8 | ~9.2 | d | ~8.5 |

| N-CH₃ | ~4.6 | s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of Coupling Patterns:

-

The protons on the quinolinium ring exhibit characteristic ortho and meta couplings.

-

A COSY (Correlation Spectroscopy) experiment can be used to confirm the connectivity of the protons. Cross-peaks will be observed between adjacent protons (e.g., H2-H3, H3-H4, H5-H6, H6-H7, H7-H8).

Graphviz Diagram of ¹H-¹H COSY Correlations:

Caption: Predicted ¹H-¹H COSY correlations in this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of the 1-methylquinolinium cation provides the chemical shifts for each carbon atom. The iodide counter-ion is expected to have a minimal effect on these values.

Table of ¹³C NMR Data for the 1-Methylquinolinium Cation:

| Carbon | Chemical Shift (ppm) |

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~129 |

| C7 | ~134 |

| C8 | ~130 |

| C8a | ~138 |

| N-CH₃ | ~45 |

Note: This data is for the 1-methylquinolinium cation; the iodide salt may show slight variations.

Advanced 2D NMR for Complete Assignment:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

-